molecular formula C20H27N5O2 B10866700 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10866700
M. Wt: 369.5 g/mol
InChI Key: JCJHIKZSMOOSDS-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes.

    Substitution reactions: Introduction of the 4-methylbenzyl and 3-methylbutyl groups through nucleophilic substitution reactions.

    Final modifications: Adjustments to the functional groups to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.

    Theophylline: 1,3-dimethylxanthine, used in medicine for its bronchodilator properties.

Uniqueness

1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

1,3-dimethyl-8-(3-methylbutylamino)-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C20H27N5O2/c1-13(2)10-11-21-19-22-17-16(18(26)24(5)20(27)23(17)4)25(19)12-15-8-6-14(3)7-9-15/h6-9,13H,10-12H2,1-5H3,(H,21,22)

InChI Key

JCJHIKZSMOOSDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCC(C)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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